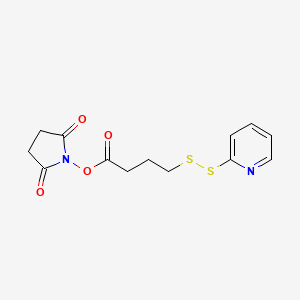
N-Succinimidyl 4-(2-pyridyldithio)butanoate
Descripción general
Descripción
N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a bifunctional linker used in antibody-drug conjugation (ADC) . It is a small fragment that can be linked to DM4 conjugates .
Synthesis Analysis
SPDB is typically used for antibody lysine functionalization . It is prepared as previously described .Molecular Structure Analysis
The molecular formula of SPDB is C13H14N2O4S2 . It has a molecular weight of 326.39 .Chemical Reactions Analysis
SPDB is a disulfide linker that is unstable at high glutathione concentrations . It is used in the maytansinoid-based ADC naratuximab emtansine .Physical And Chemical Properties Analysis
SPDB has a density of 1.4±0.1 g/cm3, a boiling point of 480.1±55.0 °C at 760 mmHg, and a flash point of 244.2±31.5 °C .Aplicaciones Científicas De Investigación
Application in Antibody-Drug Conjugates (ADCs)
-
Methods of Application or Experimental Procedures: The components of an ADC include a monoclonal antibody, a set of linking sites targeted with bioorthogonal conjugation chemistry, a tether that bridges the linking site to the “prodrug,” the drug releasing moiety (sometimes called a “trigger”) that acts as both a tether and a means for selective release of the active “drug” to the desired tissue compartment and the drug . SPDB is used as the linker in this process .
-
Results or Outcomes Obtained: ADCs have shown to be powerful therapeutics for cancer treatment, enabling wider therapeutic windows, improved pharmacokinetic/pharmacodynamic properties, and enhanced efficacy . They can induce effective cell kill via bystander mechanisms through potent membrane permeable ADC payloads in low target antigen environments .
Application in Lymphoid Malignancies and Multiple Myeloma
-
Methods of Application or Experimental Procedures: ADCs are composed of monoclonal antibodies conjugated to cytotoxic payloads via specialized chemical linkers like SPDB . Upon binding to the corresponding antigen on the surface of tumor cells, the ADC/antigen complex is internalized and then the payloads are released, leading to cytotoxicity and cell death .
-
Results or Outcomes Obtained: Several ADCs have been approved for clinical applications: brentuximab vedotin, inotuzumab ozogamicin, moxetumomab pasudotox, and polatuzumab vedotin . These ADCs have shown promising results in the treatment of lymphoid malignancies and multiple myeloma .
Application in DNA Alkylating Activity
-
Methods of Application or Experimental Procedures: The ADC consists of three fundamental elements: a tumor-specific monoclonal antibody, a cytotoxic small molecule referred to as payload, and a specialized chemical linker that connects the antibody and payload . SPDB is used as the linker in this process .
-
Results or Outcomes Obtained: The ADCs developed using SPDB as a linker have shown robust antitumor activity in multiple tumor models at doses 1.5% to 3.5% of maximally tolerated levels . These properties underscore the considerable potential of these purpose-created, unique DNA-interacting conjugates for broadening the clinical application of ADC technology .
Application in Protein Labeling
-
Methods of Application or Experimental Procedures: The protein to be labeled is first purified, then SPDB is added to the solution . The SPDB reacts with the protein, attaching itself and any labels that are attached to it . The labeled protein can then be reintroduced into the cell and tracked .
-
Results or Outcomes Obtained: Protein labeling using SPDB allows for the tracking of proteins within a cell . This can provide valuable information about protein function, interactions, and cellular processes .
Application in Drug Delivery
-
Methods of Application or Experimental Procedures: SPDB is used to attach a drug to a carrier molecule . The carrier molecule can be designed to target specific cells or tissues, allowing for targeted drug delivery . Once the carrier molecule reaches its target, the drug is released .
-
Results or Outcomes Obtained: Targeted drug delivery systems using SPDB can improve the efficacy of drugs by ensuring they reach their intended targets . This can also reduce side effects by minimizing exposure of non-target cells to the drug .
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHOVKSMJRQOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347476 | |
| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
CAS RN |
115088-06-7 | |
| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115088067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX2C2TAW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

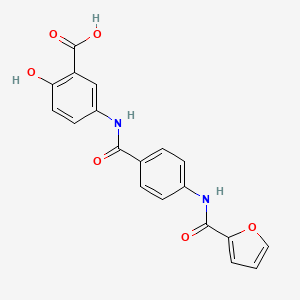
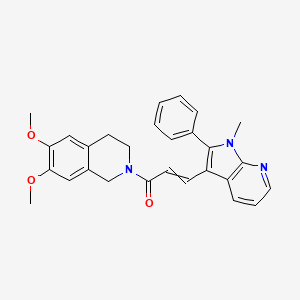
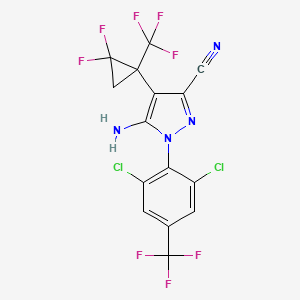
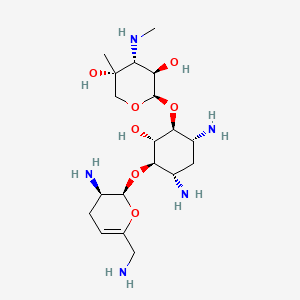
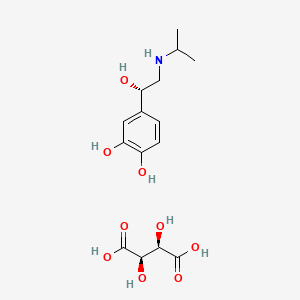
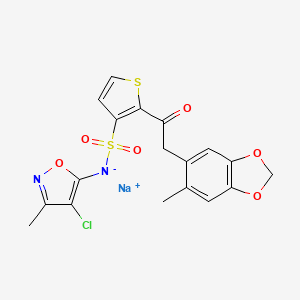
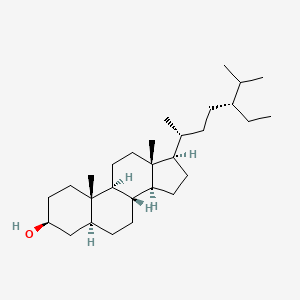
![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)
![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)
![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)
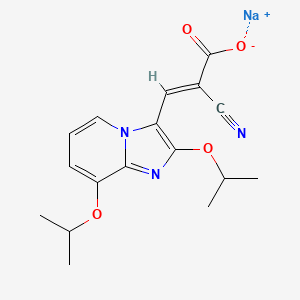
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
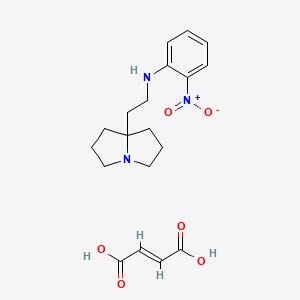
![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)